4H-1,3-Thiazine, 5,6-dihydro-2-ethyl-
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Overview
Description
4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- is a heterocyclic compound with the molecular formula C6H11NS. This compound belongs to the thiazine family, which is known for its valuable biological properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthetic routes for preparing 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- can be classified into several groups:
Intramolecular Cyclizations: This method involves the conversion of N-(3-oxoalkyl)dithiocarbamates into 2-(methylsulfanyl)-4H-1,3-thiazine using concentrated sulfuric acid and sodium carbamate.
Reactions between Thioureas or Thioamides and Michael Acceptors: This approach uses thioureas or thioamides reacting with Michael acceptors to form the thiazine ring.
Reactions between Thioureas and Malonic Acid Derivatives: This method involves the reaction of thioureas with malonic acid derivatives to synthesize the thiazine ring.
Reactions between 3-Mercaptoacrylamides and Carbonyl Compounds or Michael Acceptors: This approach uses 3-mercaptoacrylamides reacting with carbonyl compounds or Michael acceptors to form the thiazine ring.
Hetero-Diels–Alder Reactions: This method involves the reaction of dienes with dienophiles to form the thiazine ring.
Chemical Reactions Analysis
4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- undergoes various types of chemical reactions:
Scientific Research Applications
4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- has various scientific research applications:
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- involves its interaction with molecular targets and pathways:
Nitric Oxide Synthase Inhibition: The compound inhibits nitric oxide synthase, reducing the production of nitric oxide and mitigating oxidative and nitrosative stress.
Antibacterial and Antifungal Activity: The compound interacts with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.
Antitumor Activity: The compound induces apoptosis in tumor cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- can be compared with other similar compounds:
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound is an aroma-active compound isolated from meat and has different biological activities.
2-Amino-5,6-dihydro-4H-1,3-thiazine: This compound has been studied for its protective effects against radiation-induced hematopoietic and intestinal injury.
2-Propyl-5,6-dihydro-4H-1,3-thiazine: This compound has similar chemical properties and applications as 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- but with different substituents.
Properties
CAS No. |
28221-31-0 |
---|---|
Molecular Formula |
C6H11NS |
Molecular Weight |
129.23 g/mol |
IUPAC Name |
2-ethyl-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C6H11NS/c1-2-6-7-4-3-5-8-6/h2-5H2,1H3 |
InChI Key |
VOXJJNWLJIQOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCCCS1 |
Origin of Product |
United States |
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